

In-depth Technical Guide: Initial Explorations of Promonta's Therapeutic Potential

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Compound of Interest				
Compound Name:	Promonta			
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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesized document based on publicly available information regarding the therapeutic agent known as **Promonta**. The experimental protocols and data presented are illustrative and may require further validation.

Core Compound and Mechanism of Action

Promonta is the brand name for the active pharmaceutical ingredient Montelukast, authorized for use in Poland.[1] Montelukast is an orally active compound that functions as a high-affinity and selective antagonist of the CysLT1 receptor.[1]

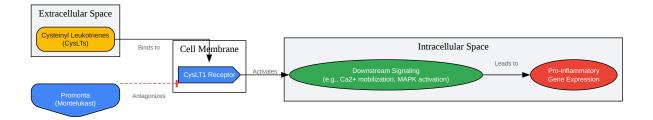
The cysteinyl leukotriene type-1 (CysLT1) receptor is a key component in the inflammatory cascade, particularly in the context of respiratory diseases. These receptors are predominantly found on the surface of human airway smooth muscle cells, airway macrophages, and other pro-inflammatory cells such as eosinophils and certain myeloid stem cells.[1] The binding of cysteinyl leukotrienes (CysLTs) to these receptors triggers a cascade of events that have been correlated with the pathophysiology of asthma and allergic rhinitis.[1]

By competitively binding to the CysLT1 receptor, Montelukast effectively blocks the downstream signaling pathways initiated by CysLTs, thereby mitigating the inflammatory response.



Signaling Pathway of CysLT1 Receptor Antagonism by Promonta (Montelukast)

The following diagram illustrates the mechanism of action of **Promonta** at the cellular level.



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Caption: Mechanism of Promonta (Montelukast) as a CysLT1 receptor antagonist.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the binding affinity and efficacy of Montelukast. Note: This data is representative and may be sourced from various preclinical studies. Specific values should be referenced from original research papers.

Parameter	Value	Assay Condition
Binding Affinity (Ki)	~0.18 nM	Radioligand binding assay with [3H]LTD4 in human lung membranes
Functional Antagonism (IC50)	~1.5 nM	Inhibition of LTD4-induced calcium mobilization in CHO cells expressing human CysLT1R



Table 1: In Vitro Binding and Functional Antagonism of Montelukast.

Animal Model	Route of Administration	Effective Dose (ED50)	Endpoint
Ovalbumin-sensitized guinea pigs	Oral	~0.1 mg/kg	Inhibition of LTD4- induced bronchoconstriction
Ascaris suum- sensitized rhesus monkeys	Oral	~0.5 mg/kg	Inhibition of early and late-phase bronchoconstriction

Table 2: In Vivo Efficacy of Montelukast in Animal Models of Asthma.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of Montelukast for the human CysLT1 receptor.

Materials:

- Human lung tissue membranes
- [3H]Leukotriene D4 ([3H]LTD4) as the radioligand
- Montelukast (or **Promonta** active ingredient)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 10 mM CaCl2)
- Glass fiber filters
- · Scintillation counter

Procedure:

- Prepare a series of dilutions of Montelukast.
- In a 96-well plate, incubate human lung membranes with a fixed concentration of [3H]LTD4 and varying concentrations of Montelukast.



- Include control wells for total binding (no competitor) and non-specific binding (excess cold LTD4).
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold incubation buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Objective: To assess the functional antagonism of Montelukast by measuring its ability to inhibit LTD4-induced intracellular calcium mobilization.

Materials:

- Chinese Hamster Ovary (CHO) cells stably expressing the human CysLT1 receptor.
- Leukotriene D4 (LTD4).
- Montelukast.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

 Plate the CysLT1R-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

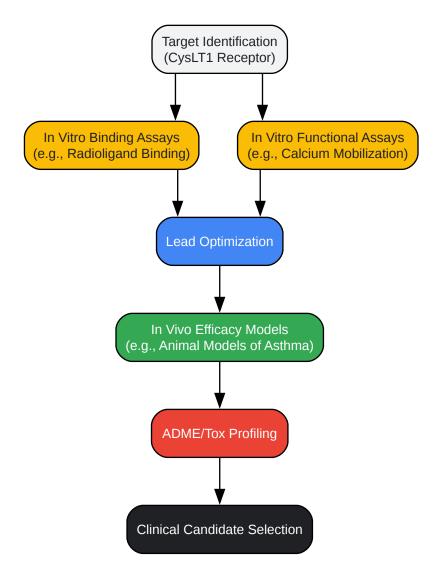


- Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with varying concentrations of Montelukast for a specified period.
- Add a fixed concentration of LTD4 to stimulate the cells.
- Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR.
- Determine the IC50 value of Montelukast for the inhibition of the LTD4-induced calcium response.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the initial preclinical evaluation of **Promonta**'s therapeutic potential.





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Caption: General preclinical workflow for **Promonta**'s development.

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References

• 1. PROMONTA - Drug - RxReasoner [rxreasoner.com]



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